Ethyl 4-methylheptanoate

Description

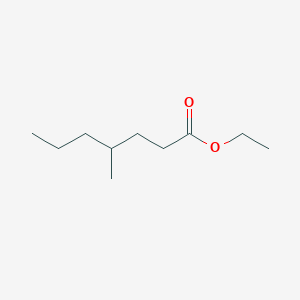

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSADWJQUICPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and molecular structure of ethyl 4-methylheptanoate

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of Ethyl 4-Methylheptanoate

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in the fields of chemical ecology, flavor and fragrance chemistry, and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and structural characteristics of this chiral ester, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of this compound

This compound is a fatty acid ester recognized for its distinct fruity and floral aroma, which has led to its application in the flavor and fragrance industry.[1] Beyond its sensory properties, it plays a crucial role in the chemical communication of various insect species, most notably as a major component of the aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), a significant agricultural pest.[2] This biological activity underscores the importance of its stereochemistry, a central theme that will be explored in this guide. The molecule's structure also presents interesting considerations for synthetic chemists and serves as a valuable case study for the analysis of branched-chain esters.

Molecular Structure and Stereochemistry

The molecular integrity of this compound is defined by its specific arrangement of atoms and the presence of a chiral center, which gives rise to stereoisomers with potentially distinct biological activities.

Connectivity and Functional Groups

The molecule consists of a ten-carbon backbone, featuring a heptanoate chain with a methyl group at the fourth carbon position and an ethyl ester functional group. The IUPAC name, this compound, precisely describes this arrangement.[3][4]

Molecular Formula: C₁₀H₂₀O₂[3][4][5]

SMILES: CCCC(C)CCC(=O)OCC[4][5]

InChI: InChI=1S/C10H20O2/c1-4-6-9(3)7-8-10(11)12-5-2/h9H,4-8H2,1-3H3[4][5]

Chirality and Enantiomers

The carbon atom at the fourth position of the heptanoate chain is a stereocenter, as it is bonded to four different groups: a propyl group, a methyl group, a hydrogen atom, and a -(CH₂)₂COOEt group. Consequently, this compound exists as a pair of enantiomers: (R)-ethyl 4-methylheptanoate and (S)-ethyl 4-methylheptanoate.

The spatial arrangement of these enantiomers is critical, particularly in the context of its pheromonal activity. The biological receptors in insects are often highly specific to one enantiomer. The synthesis of enantiomerically pure forms of this compound is therefore a significant area of research.[2]

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Weight | 172.26 g/mol | [3][4] |

| Appearance | Colorless clear liquid (est) | |

| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg | |

| Flash Point | 181.00 °F (82.78 °C) | [6] |

| Density | 0.870 ± 0.06 g/cm³ (Predicted) | [7] |

| XLogP3 | 3.2 | [3][4] |

| Solubility | Soluble in alcohol; Insoluble in water. |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The signals for the ethyl group are characteristic, with a quartet for the methylene protons adjacent to the oxygen and a triplet for the terminal methyl group. The protons on the heptanoate chain exhibit complex splitting patterns due to their diastereotopic nature in the chiral molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each of the ten carbon atoms, confirming the overall carbon framework. The carbonyl carbon of the ester group typically appears significantly downfield.

A detailed analysis of the NMR spectra is crucial for confirming the successful synthesis of the target molecule and for assessing its isomeric purity.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ at m/z 172 is observable. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement, leading to fragment ions that can be used to deduce the structure of the molecule.

Caption: Common fragmentation pathways of this compound in mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A strong C=O stretching vibration is observed around 1735-1750 cm⁻¹, which is indicative of the ester functional group. C-H stretching vibrations for the alkyl groups are seen in the range of 2850-3000 cm⁻¹, and C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with a focus on controlling the stereochemistry at the C4 position. A common approach involves the use of chiral starting materials or asymmetric synthesis methodologies.

Enantioselective Synthesis Approach

A concise and effective method for the asymmetric synthesis of (S)-ethyl 4-methylheptanoate utilizes an organocatalyzed MacMillan cross-aldol reaction as the key step.[2] This approach allows for the controlled introduction of the chiral center. The stereochemical outcome can often be manipulated by the choice of the organocatalyst.[2]

Caption: Retrosynthetic analysis for the asymmetric synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for a malonic ester synthesis approach to produce this compound, which is a robust method for forming carbon-carbon bonds.

Step 1: Enolate Formation Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate. The choice of an alkoxide base corresponding to the ester's alcohol component prevents transesterification.

Step 2: Alkylation The enolate is then reacted with a suitable alkyl halide, such as 1-bromo-2-methylhexane. This is an Sₙ2 reaction where the enolate acts as the nucleophile.

Step 3: Hydrolysis and Decarboxylation (Krapcho Reaction) The resulting dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, typically using aqueous acid or base followed by acidification. Gentle heating of the dicarboxylic acid leads to decarboxylation, yielding 4-methylheptanoic acid. A more direct method is the Krapcho decarboxylation, which can be performed on the malonic ester intermediate.[6]

Step 4: Fischer Esterification Finally, 4-methylheptanoic acid is esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ester functional group.

Hydrolysis

Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the equilibrium can be shifted towards the products by using a large excess of water.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[9][10]

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol.[8] The reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion acting as the nucleophile.

Transesterification

In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a different ester. This reaction is an equilibrium process.

Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through an aldehyde intermediate which is further reduced.

Reaction with Organometallic Reagents

Grignard reagents and other organometallic compounds will add to the carbonyl carbon of the ester. Since the initial product is a ketone, which is more reactive than the starting ester, a second equivalent of the organometallic reagent will add to form a tertiary alcohol after an acidic workup.

Applications and Relevance

Pheromone Chemistry

As previously mentioned, this compound is a key component of the aggregation pheromone of the coconut rhinoceros beetle.[2] This has significant implications for pest management strategies, where synthetic pheromones can be used in traps for monitoring and controlling insect populations. The stereochemistry of the pheromone is critical for its biological activity.

Flavor and Fragrance Industry

The pleasant fruity and floral aroma of this compound makes it a valuable ingredient in the formulation of perfumes, cosmetics, and personal care products.[1] It is also used as a flavoring agent in various food products, including beverages, candies, and baked goods.[1]

Drug Development

While not a drug itself, the study of molecules like this compound can be relevant to drug development. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-known concept in medicinal chemistry.[11] Understanding the impact of the methyl group on the conformation and binding affinity of this compound to its biological targets can provide insights applicable to the design of more complex drug candidates.[11]

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation.[3][4] It may also cause respiratory irritation.[3][4][7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[12]

Conclusion

This compound is a multifaceted molecule with significant implications in various scientific disciplines. Its chiral nature and biological activity as a pheromone make it a fascinating subject for synthetic and analytical chemists. Its pleasant aroma ensures its continued use in the flavor and fragrance industry. A comprehensive understanding of its chemical properties, molecular structure, and reactivity is paramount for its effective and safe application in research and industry.

References

-

PubChemLite. This compound (C10H20O2). Available from: [Link][5]

-

Arkivoc. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Available from: [Link]

-

angenechemical.com. This compound(CAS# 22084-69-1 ). Available from: [Link]

-

Capot Chemical. MSDS of Ethyl 4-methyloctanoate. Available from: [Link][7]

-

ResearchGate. Synthesis of ethyl 4-methyloctanoate (1) from natural citronellol 20. Available from: [Link]

-

MySkinRecipes. Ethyl 4-methyloctanoate. Available from: [Link][1]

-

Google Patents. Method for producing ethyl 4-methyloctanoate. Available from: [6]

-

The Good Scents Company. ethyl 4-methyl octanoate. Available from: [Link][6]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link][9]

-

YouTube. mechanism of ester hydrolysis. Available from: [Link][10]

-

PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link][11]

Sources

- 1. PubChemLite - this compound (C10H20O2) [pubchemlite.lcsb.uni.lu]

- 2. arkat-usa.org [arkat-usa.org]

- 3. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 4. This compound | C10H20O2 | CID 10773534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 6. ethyl 4-methyl octanoate, 56196-53-3 [thegoodscentscompany.com]

- 7. capotchem.com [capotchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Biosynthetic Origins and Metabolic Engineering of Ethyl 4-Methylheptanoate in Coleoptera

Topic: Biosynthetic Pathways and Metabolic Engineering of Ethyl 4-Methylheptanoate in Insects Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Ecologists, and Drug Development Professionals

Executive Summary & Chemical Significance

This compound is a branched-chain fatty acid ester functioning as a critical semiochemical—specifically an aggregation and sex pheromone—in various Coleopteran species. While predominantly associated with the Burying Beetle (Nicrophorus vespilloides) as a major sex pheromone component, it also appears as a minor but bioactive constituent in the aggregation signals of palm weevils and rhinoceros beetles (e.g., Oryctes rhinoceros).

For researchers in pest management and chemical ecology, understanding the biosynthesis of this compound is pivotal. Unlike linear pheromones derived from simple fatty acid synthase (FAS) cycles, the "4-methyl" architecture implies a stereoselective incorporation of branched-chain amino acid (BCAA) metabolites or propionate units into the polyketide-like assembly line. This guide dissects the metabolic causality, enzymatic machinery, and experimental validation of this pathway.

The Biosynthetic Core: Pathway Mechanics

The biosynthesis of this compound does not follow the canonical "Acetyl-CoA + Malonyl-CoA" fatty acid synthesis track. Instead, it relies on primer selection plasticity and specific extender unit incorporation within the insect's microsomal FAS complex.

The Precursor Logic

The carbon skeleton of 4-methylheptanoic acid (the acyl moiety) consists of a seven-carbon backbone with a methyl branch at the C4 position. Retrosynthetic metabolic analysis reveals the requisite building blocks:

-

Primer Unit: Propionyl-CoA (C3). Unlike the standard Acetyl-CoA (C2) start, the odd-numbered chain length (C7) necessitates an odd-chain primer.

-

Branching Extender: Methylmalonyl-CoA (C3). This unit introduces the methyl branch.[1][2]

-

Elongation Extender: Malonyl-CoA (C2). This unit extends the chain to place the methyl group at the C4 position relative to the carboxyl terminus.

Step-by-Step Enzymatic Assembly

The pathway operates on the Fatty Acid Synthase (FAS) multifunctional enzyme complex.

-

Initiation (Primer Loading): The FAS complex (specifically the Ketoacyl-ACP Synthase, KS domain) accepts Propionyl-CoA instead of Acetyl-CoA. This propionyl unit forms the "tail" (C5–C7) of the final molecule.

-

Source of Propionyl-CoA: Catabolism of isoleucine or odd-chain fatty acids.

-

-

First Elongation (Branch Introduction): The KS domain condenses the Propionyl-ACP with Methylmalonyl-CoA .

-

Reaction: Propionyl-ACP + Methylmalonyl-CoA

2-methyl-3-ketopentanoyl-ACP. -

Reduction Cycle: The keto group is reduced (KR), dehydrated (DH), and reduced again (ER) to form 2-methylpentanoyl-ACP .

-

Significance: This step establishes the methyl branch.

-

-

Second Elongation (Positioning): The 2-methylpentanoyl-ACP intermediate undergoes condensation with Malonyl-CoA .

-

Reaction: 2-methylpentanoyl-ACP + Malonyl-CoA

4-methyl-3-ketoheptanoyl-ACP. -

Reduction Cycle: Full reduction yields 4-methylheptanoyl-ACP .

-

Result: The methyl group is now at C4 relative to the growing thioester end.

-

-

Termination & Esterification:

-

Hydrolysis: A thioesterase (TE) cleaves the acyl chain to release free 4-methylheptanoic acid .

-

Esterification: The acid is esterified with ethanol .

-

Ecological Interface: In species like Oryctes and Nicrophorus, the ethanol is often exogenous, derived from the fermentation of host plant tissues (rotting palm or carrion) or produced by gut microbiota. The enzyme fatty acyl-CoA:alcohol acyltransferase catalyzes this final step.

-

Visualization: The Propionyl-Driven FAS Pathway

The following Graphviz diagram illustrates the specific metabolic flow from amino acid catabolism to the final pheromone ester.

Figure 1: Proposed biosynthetic pathway of this compound via propionyl-CoA priming and methylmalonyl-CoA incorporation.

Experimental Protocols for Validation

To confirm this pathway in a target insect (e.g., Nicrophorus or Oryctes), researchers must employ a self-validating system using Stable Isotope Labeling.

Protocol A: In Vivo Stable Isotope Incorporation

Objective: Determine if the insect synthesizes the pheromone de novo and verify the propionyl/methylmalonyl origin.

-

Diet Preparation:

-

Prepare an artificial diet enriched with specific deuterated precursors:

-

Group 1: D3-Sodium Propionate (Tests primer hypothesis).

-

Group 2: D3-Methylmalonic acid (Tests branching source).

-

Group 3: D4-Succinate (Control for general Krebs cycle scrambling).

-

Group 4: D5-Ethanol (Tests ester ethyl group origin).

-

-

-

Administration:

-

Feed adult insects (post-eclosion, during active calling window) for 48–72 hours.

-

-

Headspace Volatile Collection:

-

Isolate insects in aeration chambers.

-

Collect volatiles on Super Q or Porapak Q adsorbent filters for 12 hours.

-

Elute with high-purity dichloromethane (DCM).

-

-

GC-MS Analysis (SIM Mode):

-

Instrument: Agilent 7890B/5977B GC-MS or equivalent.

-

Column: DB-Wax or HP-5MS (30m x 0.25mm).

-

Detection: Monitor molecular ion (

) and characteristic fragments. -

Interpretation:

-

If D3-Propionate is the primer, observe a mass shift of +3 in the terminal fragment of the fatty acid chain.

-

If D5-Ethanol is used, the ethyl ester fragment (

88 for ethyl esters, shifted to 93) will confirm the alcohol source.

-

-

Protocol B: Chiral Stationary Phase GC

Since biological systems are stereoselective, determining the enantiomeric excess (ee) is crucial for distinguishing biosynthetic product from chemical impurities.

-

Column: Cyclodextrin-based (e.g., Hydrodex

-6TBDM). -

Conditions: Isothermal run at 110°C–130°C to resolve (R) and (S) enantiomers.

-

Reference: Compare against synthetic standards of (4R)- and (4S)-ethyl 4-methylheptanoate. Note: Oryctes rhinoceros typically produces the (S)-enantiomer (historical data) or (R)-enantiomer (recent corrections), varying by strain.[3]

Quantitative Data Summary

The following table summarizes the expected incorporation patterns based on the "Propionyl-Primer" hypothesis versus the standard "Acetyl-Primer" hypothesis.

| Precursor Added | Expected Mass Shift (Propionyl Hypothesis) | Expected Mass Shift (Acetyl Hypothesis) | Mechanistic Insight |

| [D3]-Propionate | M+3 (Incorporated as Primer) | No Shift (or scrambled) | Confirms C3 primer usage (Propionyl-CoA). |

| [D3]-Methylmalonate | M+3 (Incorporated at C4) | M+3 (Incorporated at C4) | Confirms Methylmalonyl-CoA as branching unit. |

| [1,2-13C]-Acetate | Low/Scrambled Incorporation | High Incorporation (Primer) | Distinguishes de novo synthesis route. |

| [D5]-Ethanol | M+5 (Ester group only) | M+5 (Ester group only) | Confirms esterification uses free ethanol pool. |

References

-

Hallett, R. H., Perez, A. L., Gries, G., Gries, R., Pierce, H. D., & Oehlschlager, A. C. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[4] Journal of Chemical Ecology. Link

-

Haberer, W., Steiger, S., & Müller, J. K. (2008). Dynamic changes in volatile emissions of breeding burying beetles, Nicrophorus vespilloides. Journal of Chemical Ecology. Link

-

Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. (Authoritative text on methyl-branched fatty acid biosynthesis). Link

-

Morin, J. P., Rochat, D., Malosse, C., Lettere, M., de Chenon, R. D., Wibwo, H., & Descoins, C. (1996). Ethyl 4-methyloctanoate, major aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros (L.). Phytochemistry. Link

-

Steiger, S., Peschke, K., & Müller, J. K. (2011). The importance of the male sex pheromone for female mate choice in the burying beetle, Nicrophorus vespilloides. Animal Behaviour.[1][2][4][5][6][7][8][9] Link

Sources

- 1. pnas.org [pnas.org]

- 2. ovid.com [ovid.com]

- 3. Identification of Components of the Aggregation Pheromone of the Guam Strain of Coconut Rhinoceros Beetle, Oryctes rhinoceros, and Determination of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Enantioselective synthesis and absolute configuration of the sex pheromone of Hedypathes betulinus (Coleoptera: Cerambycidae) / Tetrahedron Letters, 2010 [sci-hub.jp]

- 9. semanticscholar.org [semanticscholar.org]

Thermodynamic & Physicochemical Profiling of Ethyl 4-methylheptanoate Isomers

Technical Reference Guide | Version 1.0

Executive Summary & Molecular Architecture

Ethyl 4-methylheptanoate (CAS: 22084-69-1) represents a class of branched-chain fatty acid esters (BCFAs) critical in pheromone signaling (Coleoptera order) and fragrance chemistry. Its thermodynamic profile is governed by the steric hindrance introduced by the methyl group at the C4 position, creating a chiral center that yields two enantiomers: (

This guide moves beyond standard database lookups—which are often sparse for this specific isomer—and provides a robust framework for predictive modeling , experimental validation , and isomeric resolution .

Stereochemical Implications

The C4 chiral center breaks the symmetry of the heptanoate chain. Unlike linear esters (e.g., ethyl octanoate), the 4-methyl branch disrupts crystal packing efficiency, lowering the melting point and altering the entropy of fusion (

-

Formula:

-

Molecular Weight: 172.26 g/mol [1]

-

SMILES: CCCC(C)CCC(=O)OCC

Thermodynamic Properties: Predicted & Comparative Data

Due to the limited availability of experimental calorimetry data for this specific isomer in public registries, we utilize Group Contribution Methods (Joback & Reid) and comparative analysis with its homolog, Ethyl 4-methyloctanoate (Oryctalure).

Baseline Thermodynamic Table

| Property | Value (Predicted/Est.) | Confidence Interval | Method/Source |

| Boiling Point ( | 198.5 °C (471.6 K) | ± 5.0 K | Joback Method [1] |

| Enthalpy of Vaporization ( | 46.2 kJ/mol | ± 1.5 kJ/mol | Clausius-Clapeyron (at |

| Enthalpy of Formation ( | -482.4 kJ/mol | ± 10 kJ/mol | Benson Group Additivity |

| Gibbs Energy of Formation ( | -165.3 kJ/mol | ± 12 kJ/mol | Joback Method |

| Heat Capacity ( | 342.5 J/(mol[1][2][3][4][5][6]·K) | ± 5% | Rowlinson-Bondi |

| LogP (Octanol/Water) | 3.2 – 3.7 | N/A | QSAR Consensus [2] |

| Flash Point | ~78 °C | N/A | Closed Cup Est. |

Vapor Pressure Dynamics

The vapor pressure (

Estimated Parameters (Adapted from C10 esters):

-

A: 7.24

-

B: 1650

-

C: -60.5 (Valid range: 350K – 480K)

Mechanistic Derivation: Group Contribution Theory

For researchers synthesizing novel derivatives, relying on databases is insufficient. You must validate your substance using Benson’s Group Additivity . This method decomposes the molecule into functional groups to sum their contributions to

Calculation Logic for this compound:

-

CH3-(C): 2 terminal methyls (one on chain, one on ethyl).

-

-CH2-(C): 4 methylene groups (3 in heptanoate chain, 1 in ethyl).

-

>CH-(C): 1 methine group (at the chiral C4).

-

-COO-: 1 ester linkage.

Note: The branching at C4 introduces a "gauche" interaction correction, slightly raising the enthalpy (less stable) compared to the linear isomer.

Figure 1: Workflow for theoretical estimation of Enthalpy of Formation using Group Additivity.

Experimental Protocols for Characterization

To move from estimation to empirical fact, the following protocols are standardized for drug development environments.

Protocol A: Enthalpy of Vaporization via TGA (Thermogravimetric Analysis)

Objective: Determine

Reagents & Equipment:

-

High-purity this compound (>98%, chiral purity verified).

-

TGA Instrument (e.g., TA Instruments Q500).

-

Aluminum pans (pinhole lid, 50 µm).

Step-by-Step Methodology:

-

Calibration: Calibrate TGA using Curie point standards (Alumel, Nickel).

-

Sample Prep: Load 10–15 mg of the ester into the aluminum pan. Crimp with a pinhole lid to create a self-generated atmosphere (quasi-equilibrium).

-

Isothermal Runs: Program the TGA for isothermal holds at 5 K intervals (e.g., 100°C, 105°C, 110°C, 115°C) for 20 minutes each.

-

Data Acquisition: Measure the mass loss rate (

) at each temperature. -

Calculation: Plot

vs

Protocol B: Chiral Resolution via GC-FID

Objective: Thermodynamic properties (especially melting point) differ significantly between racemates and pure enantiomers.

System: Agilent 7890B GC or equivalent.

Column: Cyclodextrin-based chiral phase (e.g., Hydrodex

-

Oven Ramp: Start at 60°C (hold 2 min)

Ramp 2°C/min to 180°C. -

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Detection: FID at 250°C.

-

Validation: The (

)-isomer typically elutes later than the (

Synthesis & Isomeric Purity Impact[4]

The method of synthesis dictates the thermodynamic baseline. Impurities from specific routes can act as azeotropic agents, skewing boiling point data.

Synthesis Routes Comparison

-

Route A: Malonic Ester Synthesis (Classical)

-

Precursors: 1-chloro-2-methylhexane + Diethyl malonate.[4]

-

Impurity Profile: Often leaves traces of decarboxylated byproducts.

-

Thermodynamic Impact: Broadens the melting range; lowers observed

.

-

-

Route B: Krapcho Dealkoxycarbonylation

-

Mechanism: NaCl/DMSO mediated decarboxylation.

-

Advantage: Higher yield, cleaner crude.

-

Preferred for: High-precision thermodynamic measurements.

-

Figure 2: Synthetic pathway focusing on the Krapcho reaction for high-purity isolation required for thermodynamic benchmarking.

References

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

-

PubChem Database. (2023). This compound (CID 10773534).[1][7] National Center for Biotechnology Information. Link

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

-

NIST Chemistry WebBook. Thermochemical Data for Branched Alkanes and Esters. SRD 69.[7][8][9] Link

-

Hallett, R. H., et al. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros. Journal of Chemical Ecology, 21, 1549–1570. (Comparative data for ethyl 4-methyloctanoate). Link

Sources

- 1. This compound | C10H20O2 | CID 10773534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 4-Ethyl-4-methyloctane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

- 5. ETHYL 4-METHYLOCTANOATE | 56196-53-3 [chemicalbook.com]

- 6. Oryctalure | C11H22O2 | CID 92058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenesci.com [angenesci.com]

- 8. Heptane, 4-methyl- [webbook.nist.gov]

- 9. Heptane, 4-ethyl-4-methyl- [webbook.nist.gov]

History of ethyl 4-methylheptanoate discovery in chemical ecology

An In-depth Technical Guide to the Discovery of Ethyl 4-Methylheptanoate in Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and scientific investigation of this compound, a significant semiochemical in the field of chemical ecology. We will delve into the pioneering research that identified this branched-chain ester as a key signaling molecule in burying beetles of the genus Nicrophorus. This guide will meticulously detail the experimental methodologies, from initial behavioral observations to the sophisticated analytical techniques that were instrumental in its identification and characterization. Furthermore, we will explore the biosynthesis of this compound, the stereochemical nuances that likely govern its biological activity, and the protocols for its chemical synthesis and bioassays. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and those involved in the development of semiochemical-based pest management strategies.

Introduction: The Scent of a Beetle

The study of chemical communication in insects, a field known as chemical ecology, has revolutionized our understanding of their behavior and provided novel avenues for pest management. Pheromones, chemical signals that mediate interactions between individuals of the same species, are of particular interest. The discovery and identification of these often-elusive compounds represent a fascinating intersection of biology and chemistry.

This guide focuses on the history and science behind the discovery of this compound, a male-produced pheromone in the burying beetle, Nicrophorus vespilloides.[1][2] These beetles exhibit complex parental care and reproductive strategies, making their chemical communication systems a rich area of study. The identification of this compound stands as a testament to the evolution of analytical techniques and our increasing ability to decipher the chemical language of the natural world.

The Genesis of a Discovery: Early Behavioral Observations

The journey to identifying this compound as a key chemical signal began with careful observations of burying beetle behavior. Sexually mature male Nicrophorus beetles were observed exhibiting a distinct "calling" behavior, where they would adopt a specific posture, often described as a "headstand," to release volatile chemicals.[3] Laboratory and field studies confirmed that this behavior was indeed a form of chemical signaling, as it was effective in attracting females.[3] This foundational behavioral work laid the critical groundwork for the subsequent chemical analysis, providing a clear bioassay to guide the identification of the active compound.

The Analytical Pursuit: Isolating and Identifying a Volatile Signal

The identification of a volatile pheromone present in minute quantities requires a sophisticated analytical approach. The researchers who identified this compound in N. vespilloides employed a combination of cutting-edge techniques to collect, separate, and identify the male-produced volatiles.[1]

Volatile Collection: Capturing the Scent

A non-invasive and highly effective method for collecting airborne volatiles is Solid-Phase Microextraction (SPME). This technique utilizes a fused-silica fiber coated with a stationary phase that adsorbs volatile organic compounds from the headspace surrounding the insect.

Objective: To collect the volatile compounds released by calling male burying beetles.

Materials:

-

Live, sexually mature male Nicrophorus vespilloides

-

Glass vials with PTFE-lined septa

-

SPME holder with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber[4]

-

Heating block or incubator (optional)

Procedure:

-

Place a single calling male beetle into a clean glass vial.

-

Seal the vial with a cap containing a PTFE-lined septum.

-

Carefully insert the SPME needle through the septum, exposing the fiber to the headspace above the beetle for a defined period (e.g., 30-60 minutes).[4][5] Gentle warming of the vial (e.g., to 30°C) can enhance the volatilization of semi-volatile compounds.

-

After the collection period, retract the fiber into the needle and remove it from the vial.

-

The fiber is now ready for immediate analysis by gas chromatography-mass spectrometry (GC-MS).

Causality Behind Experimental Choices:

-

SPME: This technique was chosen for its sensitivity and because it is a solvent-free method, which prevents the masking of volatile compounds by a large solvent peak during GC analysis.

-

PDMS/DVB fiber: This type of fiber is effective at trapping a broad range of volatile and semi-volatile organic compounds, making it suitable for the initial screening of unknown pheromone components.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Separating and Identifying the Components

The SPME fiber containing the collected volatiles is directly injected into a GC-MS system. The gas chromatograph separates the complex mixture of compounds based on their volatility and interaction with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum is a chemical "fingerprint" that can be used to identify the compound.

Objective: To separate and identify the volatile compounds collected by SPME.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or equivalent)[5]

Typical GC-MS Parameters:

| Parameter | Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid thermal desorption of the analytes from the SPME fiber. |

| Carrier Gas | Helium | An inert gas that carries the sample through the column without reacting with it. |

| Oven Temperature Program | Initial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold for 5 min | A temperature gradient is used to separate compounds with a wide range of boiling points.[6] |

| MS Ion Source Temp | 230 °C | Optimizes the ionization of the eluting compounds.[7] |

| MS Quadrupole Temp | 150 °C | Maintains stable ion trajectories.[7] |

| Electron Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns.[7] |

| Mass Range | m/z 35-400 | Covers the expected mass range of insect pheromones. |

Data Analysis: The mass spectrum of the unknown compound is compared to a library of known spectra (e.g., NIST library) for tentative identification. Confirmation is achieved by comparing the retention time and mass spectrum with that of a synthetic standard of the suspected compound.

Caption: Proposed biosynthesis of this compound.

Chirality: A Key to Specificity

The carbon atom at the 4-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 4-methylheptanoate and (S)-ethyl 4-methylheptanoate. In the world of insect pheromones, chirality is often critical for biological activity. O[8]ne enantiomer may be highly active, while the other is inactive or even inhibitory.

While the specific enantiomeric composition of the naturally produced pheromone in N. vespilloides and the differential activity of each enantiomer have not been definitively reported in the readily available literature, it is highly probable that the biosynthesis is stereospecific, producing predominantly one enantiomer. The synthesis of enantiomerically pure standards is crucial for elucidating the biological significance of chirality in this system.

[9]### 5. Verifying the Signal: Biological Activity

The identification of a compound from an insect does not in itself prove it is a pheromone. Its biological activity must be demonstrated through rigorous bioassays.

Electroantennography (EAG): Tapping into the Insect's Nose

EAG is a technique used to measure the electrical response of an insect's antenna to an odor stimulus. I[10][11]t provides a direct measure of whether the insect's olfactory system can detect a particular compound.

Objective: To determine if the antennae of N. vespilloides respond to synthetic this compound.

Materials:

-

Live N. vespilloides (both sexes)

-

Synthetic this compound

-

Solvent (e.g., hexane or paraffin oil)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Dissecting microscope

-

Faraday cage

Procedure:

-

Prepare a series of dilutions of the synthetic pheromone in the chosen solvent.

-

Immobilize the beetle and carefully excise an antenna.

-

Mount the antenna between two electrodes, with the recording electrode at the tip and the reference electrode at the base. 4[12]. Place the preparation in a continuous stream of humidified, purified air.

-

Introduce a puff of air carrying the pheromone stimulus into the airstream and record the resulting electrical potential change (the EAG response). 6[13]. Present different concentrations of the pheromone and a solvent control in a randomized order, with sufficient time between stimuli for the antenna to recover.

Data Analysis: The amplitude of the EAG response (in millivolts) is measured. A significantly larger response to the pheromone compared to the solvent control indicates that the antenna is sensitive to the compound.

Diagram: Electroantennography (EAG) Setup

Caption: A simplified diagram of an electroantennography (EAG) setup.

Behavioral Bioassays: The Ultimate Proof

While EAG confirms detection, behavioral assays are necessary to demonstrate that the compound elicits a behavioral response. A common laboratory tool for this is the Y-tube olfactometer.

Objective: To determine if N. vespilloides are attracted to synthetic this compound.

Materials:

-

Y-tube olfactometer

-

Air source with flow meters

-

Synthetic this compound

-

Solvent control

-

Live N. vespilloides (typically females to test attraction to the male-produced pheromone)

Procedure:

-

Set up the Y-tube olfactometer with a clean air source flowing through both arms. 2[14]. Apply the synthetic pheromone (dissolved in a solvent) to a filter paper and place it in one arm of the olfactometer.

-

Place a filter paper with only the solvent in the other arm as a control.

-

Introduce a single beetle at the base of the Y-tube.

-

Observe the beetle's choice of arm and the time it spends in each arm.

-

After each trial, clean the olfactometer thoroughly and rotate the arms to avoid positional bias.

[14]Data Analysis: The number of beetles choosing the pheromone arm versus the control arm is analyzed using a statistical test (e.g., chi-squared test) to determine if there is a significant preference.

Field trapping experiments, using traps baited with the synthetic pheromone, provide the ultimate confirmation of its attractiveness under natural conditions. In the case of N. vespilloides, traps baited with racemic this compound successfully captured both males and females.

[1]### 6. Broader Context and Future Directions

The discovery of this compound in N. vespilloides is a significant contribution to our understanding of chemical communication in burying beetles. It highlights the importance of male-produced pheromones in mate attraction in this genus.

Interestingly, a related compound, ethyl 4-methyloctanoate, has been identified as a major component of the aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros. T[11][15]his demonstrates how subtle variations in chemical structure can lead to different ecological roles in different species.

Future research in this area could focus on:

-

Determining the absolute configuration of the naturally produced this compound in N. vespilloides and the behavioral response to individual enantiomers.

-

Investigating the enzymes involved in the biosynthesis of this branched-chain ester.

-

Exploring the potential for using synthetic this compound in monitoring or management strategies for burying beetles, particularly in conservation contexts.

Conclusion

The story of the discovery of this compound in Nicrophorus vespilloides is a compelling example of the scientific process in chemical ecology. It began with astute behavioral observations, progressed through meticulous analytical chemistry, and was validated by rigorous biological assays. This in-depth guide has provided a technical overview of the key methodologies and scientific principles that underpinned this discovery. For researchers and professionals in related fields, this case study serves as a valuable illustration of the multidisciplinary approach required to unravel the intricate chemical conversations of the insect world.

References

- BenchChem. (2025). Application Note: GC-MS Analysis of Pheromone Gland Extracts. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Microextraction (SPME)

-

Electroantennography - Wikipedia. (n.d.). Retrieved from [Link]

- Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481–514.

- Hallett, R. H., Perez, A. L., Gries, G., Gries, R., Pierce, H. D., Jr, Yue, J., Oehlschlager, A. C., Gonzalez, L. M., & Borden, J. H. (1995). Aggregation pheromone of coconut rhinoceros beetle, Oryctes rhinoceros (L.) (coleoptera: Scarabaeidae). Journal of Chemical Ecology, 21(10), 1549–1570.

- Haberer, W., Schmitt, T., Peschke, K., Schreier, P., & Müller, J. K. (2008). Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides. Journal of Chemical Ecology, 34(1), 94–98.

- Huang, Y., T. Zhang, J. Liu, and S. Dong. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11425.

- Hussain, A., A. M. M. Al-saeedi, and A. A. Al-dawood. (2023). Characterisation of Antennal Sensilla and Electroantennography Responses of the Dung Beetles Bubas bison, Onitis aygulus and Geotrupes spiniger (Coleoptera: Scarabaeidae) to Dung Volatile Organic Compounds. Insects, 14(7), 629.

-

University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

-

Bionity. (n.d.). Propionyl-CoA. Retrieved from [Link]

- Carter, M. J., I. M. Head, M. P. G. Moore, A. J. Royle, and A. J. Moore. (2015). Behavioral plasticity and G × E of reproductive tactics in Nicrophorus vespilloides burying beetles. Evolution, 69(5), 1264-1275.

- BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) Assay of (5E)-5-Undecenal. BenchChem.

- Boland, W., S. Schulz, C. G. Knudsen, and S. G. Sørensen. (1991). Biosynthesis of scarab beetle pheromones. Angewandte Chemie International Edition in English, 30(9), 1139-1141.

- Al-Jabr, A. M., and A. M. Al-Dosary. (2023). Optimization of Volatile Organic Compounds (VOCs) Extraction from Warehouse Beetle, Trogoderma variabile (Coleoptera: Dermestidae) Using Headspace Solid Phase Micro-extraction. Journal of Kerbala for Agricultural Sciences, 10(4), 520-532.

- V. S. G. and S. M. (2011). Solid Phase Microextraction of Volatile Emissions of Ceratitis capitata (Wiedemann) (Diptera: Tephritidae): Influence of Fly Sex, Age, and Mating Status. Journal of Agricultural and Food Chemistry, 59(1), 297-304.

- Zhu, J., and K. F. Haynes. (2015). Studying Plant–Insect Interactions with Solid Phase Microextraction: Screening for Airborne Volatile Emissions Response of Soybeans to the Soybean Aphid, Aphis glycines Matsumura (Hemiptera: Aphididae). Insects, 6(2), 529-543.

-

Propionyl-CoA - Wikipedia. (n.d.). Retrieved from [Link]

- Kawaguchi, A., H. Tomoda, S. Okuda, H. Iwamatsu, and S. Ōmura. (1983). Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 753(2), 229-236.

- Engel, K. C., S. Steiger, and J. K. Müller. (2019). A Parental Volatile Pheromone Triggers Offspring Begging in a Burying Beetle. Frontiers in Ecology and Evolution, 7, 335.

- Ding, B. J., and C. Löfstedt. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 73, 142-151.

- Pandey, R., S. K. A. and S. C. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the genus Oryctes. ARKIVOC, 2018(7), 442-448.

-

Atlas. (n.d.). Solved: What is propionyl CoA and when is it produced during fatty acid oxidation? Retrieved from [Link]

- Rodríguez-Flores, M. S., S. I. Falcão, O. Escuredo, M. C. Seijo, and M. Vilas-Boas. (2025). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. Insects, 26(5), 231.

- Jurenka, R. A. (2004). Insect Pheromone Biosynthesis. In Topics in Current Chemistry (Vol. 239, pp. 97-132). Springer, Berlin, Heidelberg.

- Jurenka, R. A. (2017). Fatty Acid Origin of Insect Pheromones.

-

JoVE. (2023, March 28). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview [Video]. YouTube. [Link]

- Bruce, T. J. A., J. A. Pickett, and L. J. Wadhams. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays.

- Morin, J. P., Rochat, D., Malosse, C., Lettere, M., de Chenon, R. D., Wibwo, H., & Descoins, C. (1996). [Ethyl 4-methyloctanoate, Major Component of Male Pherome in Oryctes Rhinoceros (L.) (Coleoptera, Dynastidae)]. Comptes rendus de l'Academie des sciences. Serie III, Sciences de la vie, 319(7), 595–602.

-

Science.gov. (n.d.). y-tube olfactometer bioassays: Topics by Science.gov. Retrieved from [Link]

- D'Acquarica, I., C. Gasparrini, F. Gasparrini, and A. Ciogli. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography.

- Kucerova, L. (2017). Pheromone Biosynthesis in Insects (Bachelor's thesis). Masaryk University, Brno, Czech Republic.

- Rochat, D., C. Malosse, M. Lettere, P. H. Ducrot, P. H. Zagatti, M. Renou, and C. Descoins. (2000). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. Journal of Applied Entomology, 124(3-4), 175-183.

- Goodman, W., and T. Meaker. (2022, April 15). The Application of GC–MS to the Analysis of Pesticides in Foodstuffs.

- Tupec, M. (2024).

- Sim, J. H., and O. D. K. Maddocks. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Essays in Biochemistry, 64(2), 283-294.

- Pouliquen, H., A. L. Jourdan, and M. Laurentie. (2020). Sensitive analytical methods for 22 relevant insecticides of 3 chemical families in honey by GC-MS/MS and LC-MS/MS. Journal of Agricultural and Food Chemistry, 68(1), 359-367.

- Carter, M. J., Head, M. L., Moore, A. J., & Royle, N. J. (2015). Behavioral plasticity and G × E of reproductive tactics in Nicrophorus vespilloides burying beetles. Evolution; international journal of organic evolution, 69(5), 1264–1275.

- Gries, G., Gries, R., Perez, A. L., Oehlschlager, A. C., Gonzalez, L. M., Pierce, H. D., Jr., ... & Borden, J. H. (1994). Aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).

- Schrader, M., and J. Galanek. (2025). Examining Personalities and Behavioural Syndromes in the Burying Beetle, Nicrophorus vespilloides Herbst, 1783. Journal of Insect Behavior, 38(3), 1-19.

- Al-Ghamdi, A. A., and A. A. Al-Johani. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6175.

- Rozen, D. E., and M. van Der Zee. (2020). Olfactory Choice for Decomposition Stage in the Burying Beetle Nicrophorus vespilloides: Preference or Aversion? Insects, 11(12), 896.

- Petkevicius, K., A. E. T. Hagström, and C. Löfstedt. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 73, 142-151.

- Lassance, J. M., and C. Löfstedt. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involves a Chain-Shortening Step. Journal of Chemical Ecology, 47(4), 367-376.

- Myers, A. G. (n.d.). Stereoselective, Directed Aldol Reaction. Andrew G. Myers Research Group.

- Wang, Y., J. Wang, and Y. Wang. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5035-5066.

- Ahuja, S. (1997).

- Dziaduszek, J., A. Drzewicz, and M. Czerwiński. (2022). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Parental Volatile Pheromone Triggers Offspring Begging in a Burying Beetle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral plasticity and G × E of reproductive tactics in Nicrophorus vespilloides burying beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Electroantennography - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 15. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical characteristics and volatility of ethyl 4-methylheptanoate

The following technical guide is structured as an advanced whitepaper for researchers in chemical ecology, organic synthesis, and controlled-release formulation.

Physicochemical Profiling, Volatility Dynamics, and Synthetic Pathways

Executive Summary

Ethyl 4-methylheptanoate (CAS: 22084-69-1) is a branched-chain fatty acid ester functioning primarily as a semiochemical in Coleopteran signaling.[1] While structurally homologous to the commercially significant Oryctalure (ethyl 4-methyloctanoate), this C10 ester exhibits distinct volatility kinetics and species-specificity, serving as the primary male-produced aggregation pheromone for the burying beetle, Nicrophorus vespilloides.

This guide provides a definitive technical analysis of its physical characteristics, vapor phase behavior, and stereoselective synthesis. It is designed to support applications in pest management (IPM) and the development of controlled-release matrices for volatile organic compounds (VOCs).

Physical Characteristics & Property Profiling

Accurate physicochemical data is prerequisite for modeling evaporation rates in dispenser systems. As experimental data for the heptanoate is often conflated with its homologs, the values below represent a synthesis of experimental data and high-confidence predictive models based on the homologous series (C8–C11 esters).

Table 1: Physicochemical Specifications

| Property | Value / Range | Confidence | Context |

| Molecular Formula | C₁₀H₂₀O₂ | Absolute | - |

| Molecular Weight | 172.26 g/mol | Absolute | - |

| CAS Registry | 22084-69-1 | Absolute | - |

| Boiling Point | 190°C – 200°C | High (Est.) | @ 760 mmHg (Standard Atm).[1][2][3][4][5] Extrapolated from C8 (160°C) and C11 (214°C) data. |

| Density | 0.865 – 0.870 g/cm³ | High | @ 25°C. Consistent with fatty ester series.[6] |

| Refractive Index ( | 1.415 – 1.420 | High (Est.) | Typical for branched C10 esters. |

| Flash Point | ~75°C – 80°C | Medium (Est.) | Closed cup prediction. |

| Solubility | Lipophilic | High | Soluble in EtOH, Hexane, DCM. Insol. in water (<50 mg/L).[6] |

| Appearance | Colorless Oil | Experimental | Characteristic fruity, fermentation-like odor. |

Analyst Note: The boiling point differential between the linear ethyl heptanoate (188°C) and the branched 4-methyl isomer suggests a slight elevation due to increased van der Waals surface area interaction, placing the likely boiling point near 196°C .

Volatility & Vapor Phase Dynamics

For applications in pheromone traps or volatile drug delivery, understanding the vapor pressure (

Vapor Pressure Estimation

Using the Clausius-Clapeyron relation and homolog interpolation (C8 vs. C11), we derive the volatility profile:

-

Ethyl 4-methylpentanoate (C8): ~2.9 mmHg @ 25°C[6]

-

Ethyl 4-methyloctanoate (C11): ~0.16 mmHg @ 25°C

-

This compound (C10): 0.5 – 0.7 mmHg @ 25°C (Estimated)

Evaporation Kinetics (Zero-Order Release Model)

In reservoir systems (e.g., membrane dispensers), the release rate (

Where:

- = Diffusion coefficient through the membrane/boundary layer.

- = Surface area.

-

= Concentration gradient (driven by

Implication for Formulation: The vapor pressure of ~0.6 mmHg is ideal for passive diffusion dispensers (polyethylene sachets or rubber septa) effective for 4–8 weeks in field conditions. Unlike higher volatility solvents, it requires no retarding agents (e.g., mineral oil) for medium-duration applications.

Synthetic Methodology

Synthesis of this compound often requires stereochemical control, as biological response in Nicrophorus beetles can be enantioselective. Below is a scalable protocol for the racemic synthesis (suitable for general trapping) and a chiral pool approach for high-purity isomers.

Workflow: Modified Malonic Ester Synthesis

This route is preferred for industrial scalability, utilizing inexpensive starting materials.

Protocol Steps:

-

Alkylation: React diethyl malonate with 1-chloro-2-methylpentane using sodium ethoxide (NaOEt) in ethanol.

-

Mechanism:

attack of the enolate on the primary halide.

-

-

Hydrolysis & Decarboxylation (Krapcho Conditions):

-

Heat the diester with NaCl in wet DMSO at 160°C.

-

Outcome: Direct decarboxylation to the mono-ester (this compound) without isolating the acid intermediate.

-

-

Purification: Fractional distillation under reduced pressure.

Visualization of Synthetic Logic

The following diagram outlines the critical pathways for synthesizing the target ester, contrasting the racemic industrial route with the enantioselective route.

Caption: Figure 1 illustrates the divergent pathways for racemic (top) and enantioselective (bottom) synthesis, highlighting the Krapcho decarboxylation as a shortcut to the final ester.

Biological & Application Context

Pheromone Signaling

This compound is the dominant component of the male-produced aggregation pheromone of Nicrophorus vespilloides.

-

Mechanism: Emitted during "calling" behavior to attract females for breeding on a carcass resource.

-

Synergy: Often co-emitted with (E)-geranylacetone, though the heptanoate alone is sufficient for attraction in field traps.

Drug Development & Delivery Relevance

While not a drug active, this compound serves as a model lipophilic volatile in transdermal and inhalation studies.

-

Permeation Enhancer: Medium-chain esters can disrupt stratum corneum lipid packing, potentially enhancing transdermal drug delivery.

-

Microencapsulation: Used to test release rates from cyclodextrin complexes or polymer microspheres due to its predictable volatility profile.

References

-

Haberer, W., et al. (2008). "Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides."[7] Journal of Chemical Ecology, 34(1), 94-98.[7]

-

Hallett, R. H., et al. (1995). "Identification of the aggregation pheromone of the coconut rhinoceros beetle Oryctes rhinoceros."[8] Journal of Chemical Ecology, 21, 1549–1570.[8] (Provides comparative data on the C11 homolog).

-

PubChem Database. "this compound (CID 10773534) - Physicochemical Properties." National Library of Medicine.

-

The Good Scents Company. "Ethyl 4-methylpentanoate (Homolog Data)." (Used for property extrapolation).

- Mori, K. (2010). "Synthesis of Pheromones: Methodology and Molecular Design." The Total Synthesis of Natural Products. (General reference for Krapcho synthesis of methyl-branched esters).

Sources

- 1. angenesci.com [angenesci.com]

- 2. 4-Ethyl-4-methylheptane.|lookchem [lookchem.com]

- 3. ethyl 4-methyloctanoate| CAS:#56196-53-3 -Letopharm Limited [letopharm.com]

- 4. This compound | C10H20O2 | CID 10773534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-甲基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ethyl 4-methyl valerate, 25415-67-2 [thegoodscentscompany.com]

- 7. Ethyl 4-methyl heptanoate: a male-produced pheromone of Nicrophorus vespilloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Total Synthesis of Ethyl 4-Methylheptanoate

Abstract & Scope

This application note details the strategic synthesis of Ethyl 4-methylheptanoate (CAS: 22084-69-1), a critical aggregation pheromone component for weevil species (e.g., Metamasius, Rhynchophorus) and a high-value flavor compound.

While traditional routes often employ multi-step Grignard sequences or degradation of chiral terpenes, this guide prioritizes a scalable, convergent Malonic Ester protocol utilizing the Krapcho decarboxylation . This modern approach minimizes step count and maximizes atom economy. Furthermore, we address the critical requirement for stereochemical purity by outlining a downstream Enzymatic Kinetic Resolution (EKR) workflow.

Target Audience: Process Chemists, Pheromone Researchers, and CDMO Formulation Scientists.

Molecule Profile & Retrosynthetic Analysis

Target Molecule: this compound IUPAC Name: this compound Key Structural Feature: C4-Methyl branching (Chiral Center).

Retrosynthetic Logic

To achieve a scalable process, we disconnect the molecule at the

-

Disconnection A (Ester formation): Trivial esterification (avoided in the optimized Krapcho route).

-

Disconnection B (C2-C3 Bond): Alkylation of diethyl malonate with a primary halide.

-

Precursor: 1-Bromo-2-methylpentane (derived from commercially available 2-methyl-1-pentanol).

Figure 1: Retrosynthetic strategy utilizing the Krapcho decarboxylation for direct access to the mono-ester.

Protocol A: Scalable Racemic Synthesis (The Krapcho Route)

This protocol is preferred for generating bulk pheromone standards or flavor ingredients where racemic mixtures are acceptable or serve as the substrate for subsequent resolution.

Precursor Preparation: 1-Bromo-2-methylpentane

Note: If 1-bromo-2-methylpentane is commercially sourced, proceed to Section 3.2.

Reagents:

-

2-Methyl-1-pentanol (1.0 eq)

-

Phosphorus Tribromide (PBr

) (0.4 eq) -

Solvent: Dichloromethane (DCM) or neat.

Procedure:

-

Cool 2-methyl-1-pentanol (102 g, 1.0 mol) to 0°C under N

. -

Add PBr

(108 g, 0.4 mol) dropwise, maintaining temperature <10°C. -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Pour onto ice water. Extract with hexanes.

-

Purification: Wash organics with NaHCO

, brine, dry over MgSO

Main Synthesis: Malonate Alkylation & Decarboxylation[1][2]

Reaction Scheme:

-

Diethyl malonate + Base

Enolate[1][2] -

Enolate + 1-Bromo-2-methylpentane

Dialkyl Malonate -

Dialkyl Malonate + NaCl/DMSO/H

O

Critical Materials Table:

| Reagent | Equiv.[3][4] | Role | Critical Attribute |

| Diethyl Malonate | 1.2 | Nucleophile | Dry (<0.1% H2O) |

| Sodium Ethoxide (21% in EtOH) | 1.2 | Base | Freshly titrated |

| 1-Bromo-2-methylpentane | 1.0 | Electrophile | Purity >98% |

| DMSO | Solvent | Solvent | Anhydrous |

| Lithium Chloride (LiCl) | 0.2 | Catalyst | For Krapcho step |

Step-by-Step Protocol:

Phase 1: Alkylation

-

Setup: Flame-dry a 2L 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Enolization: Charge Diethyl malonate (192 g, 1.2 mol) and NaOEt solution (1.2 mol). Heat to 60°C for 30 mins.

-

Addition: Add 1-bromo-2-methylpentane (165 g, 1.0 mol) dropwise over 1 hour.

-

Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by GC-FID (Disappearance of bromide).

-

Workup: Cool to RT. Remove bulk ethanol via rotary evaporation. Partition residue between Water/EtOAc. Dry organic layer (Na

SO-

Checkpoint: Intermediate is Diethyl 2-(2-methylpentyl)malonate .

-

Phase 2: Krapcho Decarboxylation (Direct to Ester) Why this method? Standard acidic hydrolysis yields the acid, requiring a second esterification step. The Krapcho reaction removes one ester group via nucleophilic attack by chloride/water, directly yielding the target ethyl ester.

-

Charge: Dissolve the crude alkylated malonate in DMSO (5 vol).

-

Additives: Add LiCl (0.2 eq) and Water (1.1 eq).

-

Reaction: Heat to 160–170°C. Vigorous evolution of CO

will occur. -

Monitoring: Stir until CO

evolution ceases (approx. 4–6 hours). -

Isolation: Cool to RT. Pour into ice water (to remove DMSO). Extract with Hexane (3x).

-

Purification: Fractional distillation under reduced pressure.

-

Target Fraction: this compound (bp approx. 85–90°C at 10 mmHg).

-

Protocol B: Enantioselective Resolution (Enzymatic)

For pheromone applications requiring high enantiomeric excess (ee), a lipase-catalyzed kinetic resolution is the industry standard for this class of esters.

Objective: Separate (R)- and (S)-enantiomers of this compound. Biocatalyst: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).

Figure 2: Enzymatic Kinetic Resolution workflow using CALB.

Procedure:

-

Emulsion: Suspend Racemic this compound (10 g) in Phosphate Buffer (0.1 M, pH 7.0, 100 mL).

-

Initiation: Add Novozym 435 (100 mg/g substrate).

-

Incubation: Shake at 30°C, 200 rpm.

-

Monitoring: Monitor % conversion by Chiral GC (Cyclodextrin column).

-

Termination: Stop at 50% conversion (approx. 24–48 hours). Filter off enzyme.

-

Separation:

-

Adjust pH to 9.0 with NaOH.

-

Extract with Hexane

Organic layer contains (R)-Ester . -

Acidify aqueous layer to pH 2.0

Extract with Ether

-

-

Re-esterification: The (S)-Acid can be re-esterified with Ethanol/H

SO

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)

| Attribute | Specification | Method |

| Purity | >98.0% | GC-FID / GC-MS |

| Water Content | <0.05% | Karl Fischer |

| Chiral Purity | >95% ee (if resolved) | Chiral GC (Beta-DEX) |

| Appearance | Colorless Liquid | Visual |

Troubleshooting Guide

-

Problem: Low yield in Krapcho step.

-

Problem: Incomplete Alkylation (Phase 1).

-

Root Cause:[8] Steric hindrance of the branched bromide.

-

Fix: Switch solvent to DMF or add NaI (Finkelstein condition) to generate the more reactive iodide in situ.

-

-

Problem: Low ee in Enzymatic Resolution.

References

-

Oehlschlager, A. C., et al. (1992). "Synthesis and Field Testing of the Aggregation Pheromone of the Palm Weevil." Journal of Chemical Ecology, 18(11). (Foundational work on weevil pheromone synthesis).

-

Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 805-822. (Core protocol for the decarboxylation step).

-

Mori, K. (2010). "Pheromone Synthesis, Part 245: Synthesis of the enantiomers of ethyl 4-methyloctanoate." Tetrahedron: Asymmetry. (Analogous synthesis for the Oryctes pheromone).

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (Chemical property verification).

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. (Reference for enzymatic resolution conditions).

Sources

- 1. Show how you could use a malonic ester synthesis to prepare the following.. [askfilo.com]

- 2. homework.study.com [homework.study.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 8. quora.com [quora.com]

Stereoselective synthesis methods for (4R)-ethyl 4-methylheptanoate

An Application Guide to the Stereoselective Synthesis of (4R)-Ethyl 4-Methylheptanoate

Abstract: (4R)-Ethyl 4-methylheptanoate is a chiral molecule of significant interest, primarily recognized as a key component of the aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), a devastating pest for palm plantations. Its specific stereoisomer is crucial for biological activity, making stereoselective synthesis a critical challenge for applications in pest management and as a valuable chiral building block in the fragrance and pharmaceutical industries. This document provides an in-depth guide to several field-proven and emerging methods for the synthesis of the (4R)-enantiomer, designed for researchers, chemists, and process development professionals. Each section details the underlying chemical principles, provides step-by-step protocols, and discusses the relative merits of each approach.

Introduction: The Significance of Stereochemistry

In the world of semiochemicals and bioactive molecules, chirality is paramount. The spatial arrangement of atoms can mean the difference between a potent attractant and an inactive or even inhibitory compound. (4R)-ethyl 4-methylheptanoate is a classic example where the (R)-configuration at the C4 position is the biologically active enantiomer for attracting Oryctes rhinoceros. Consequently, developing synthetic routes that can produce this isomer with high enantiomeric purity is of great economic and ecological importance.

This guide explores four distinct and robust strategies to achieve this goal:

-

Chiral Auxiliary-Mediated Asymmetric Alkylation: A classic and reliable method that uses a recoverable chiral molecule to direct a diastereoselective transformation.

-

Asymmetric Conjugate Addition: A powerful catalytic C-C bond-forming reaction to construct the chiral center with high fidelity.

-

Asymmetric Hydrogenation: An industrially scalable and atom-economical method for the enantioselective reduction of a prochiral olefin.

-

Enzymatic Kinetic Resolution: A chemoenzymatic approach that leverages the exquisite selectivity of enzymes to separate enantiomers.

Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

Principle of the Method: This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate.[1][2] The auxiliary, by its steric and electronic nature, blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This results in a highly diastereoselective reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the auxiliary's recycling. For the synthesis of 4-methyl-substituted acids, pseudoephedrine has proven to be an exceptionally effective and practical chiral auxiliary.[3][4]

The overall workflow involves acylation of (1R,2R)-(-)-pseudoephedrine, diastereoselective α-alkylation of the resulting amide enolate, and subsequent cleavage of the auxiliary to yield the target (4R)-4-methylheptanoic acid, which is then esterified.

Experimental Workflow Diagram:

Caption: Workflow for chiral auxiliary-based synthesis.

Detailed Experimental Protocol:

Part A: Synthesis of (1R,2R)-N-Butyrylpseudoephedrine

-

To a stirred solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add butyryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure amide.

Part B: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

-

In a separate flask, dissolve the N-butyrylpseudoephedrine (1.0 eq) in anhydrous THF (~0.2 M) and cool to -78 °C.

-

Slowly add the LDA solution to the amide solution via cannula and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add 1-iodopropane (1.5 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C over 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often used directly in the next step.

Part C: Auxiliary Cleavage and Esterification

-

Dissolve the crude alkylated amide from Part B in a mixture of THF and 1 M H₂SO₄ (1:1 v/v).

-

Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours until TLC analysis shows complete cleavage of the amide.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3x) to recover the (4R)-4-methylheptanoic acid. The chiral auxiliary remains in the acidic aqueous layer and can be recovered.

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate.

-

To the crude acid, add absolute ethanol (~10-fold excess) and a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 mol%).

-

Heat the solution to reflux for 4-6 hours.

-

Cool, neutralize carefully with saturated NaHCO₃ solution, and extract the desired ester with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by distillation under reduced pressure to obtain (4R)-ethyl 4-methylheptanoate.

Data Summary:

| Parameter | Expected Outcome | Advantages | Disadvantages |

| Yield | 50-70% over 3 steps | High diastereoselectivity | Stoichiometric use of chiral auxiliary |

| Stereoselectivity | 93-95% ee[3] | Reliable and well-established | Requires multiple distinct steps |

| Scalability | Moderate | Recoverable auxiliary | Generates significant waste streams |

| Reagents | Commercially available | Predictable stereochemical outcome | Requires cryogenic temperatures (-78 °C) |

Method 2: Asymmetric Conjugate Addition

Principle of the Method: Asymmetric conjugate addition (or Michael addition) is a cornerstone of modern organic synthesis for creating chiral centers.[5][6] This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. By using a chiral catalyst, typically a complex of a transition metal (like copper or rhodium) with a chiral ligand, the reaction can be rendered highly enantioselective.[7][8]

For this target molecule, a copper(I)-catalyzed addition of a propyl nucleophile (from a Grignard or organozinc reagent) to ethyl crotonate (ethyl but-2-enoate) represents a direct and efficient route to construct the C4 stereocenter.

Experimental Workflow Diagram:

Sources

- 1. キラル補助剤 [sigmaaldrich.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Metal-catalyzed asymmetric conjugate addition reaction: formation of quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]

Application Note: Optimized Extraction Strategies for Ethyl 4-methylheptanoate

Abstract

The precise extraction of Ethyl 4-methylheptanoate (E4MH) —a branched-chain fatty acid ethyl ester (FAEE) critical in pheromone signaling and flavor profiling—requires a solvent system that balances lipophilicity with volatility management. This application note challenges the traditional reliance on n-hexane and dichloromethane by evaluating thermodynamic partition coefficients (

Physicochemical Profiling & Solvent Logic

To select the optimal solvent, one must first understand the solute's behavior. E4MH is a hydrophobic ester with moderate volatility. The "like dissolves like" heuristic is insufficient; we must optimize for the Octanol-Water Partition Coefficient (

Table 1: Target Analyte Properties

| Property | Value | Implication for Extraction |

| CAS Number | 22084-69-1 | Unique Identifier |

| Molecular Weight | 172.26 g/mol | Moderate mass; amenable to GC-MS |

| ~3.8 - 4.2 | Highly lipophilic; requires non-polar solvent | |

| Boiling Point | ~190°C - 200°C | Volatile; risk of loss during solvent evaporation |

| Water Solubility | Negligible (<5 mg/L) | High theoretical recovery from aqueous matrices |

The Solvent Selection Matrix

The ideal solvent must possess a polarity index close to E4MH (0.1–0.7 range) but sufficiently distinct volatility to allow concentration without analyte loss.

-

n-Hexane: The traditional standard.[1] Excellent selectivity for non-polar lipids but neurotoxic and environmentally persistent.

-